molecular formula C17H22Cl2N4O3 B501580 N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide CAS No. 898644-06-9

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B501580
CAS No.: 898644-06-9
M. Wt: 401.3g/mol
InChI Key: VOUNYNWIGRNYGL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3,4-dichloroaniline: This can be achieved by the chlorination of aniline using chlorine gas in the presence of a catalyst.

    Formation of N-(3,4-dichlorophenyl)acetamide: This intermediate is synthesized by reacting 3,4-dichloroaniline with acetic anhydride.

    Introduction of the piperazine ring: The N-(3,4-dichlorophenyl)acetamide is then reacted with piperazine in the presence of a suitable solvent and base to form the piperazine derivative.

    Addition of the morpholine-4-carbonyl group: Finally, the piperazine derivative is reacted with morpholine-4-carbonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]ethanamide
  • N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]propionamide

Uniqueness

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the morpholine and piperazine rings contribute to its stability and potential interactions with biological targets.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N4O3/c18-14-2-1-13(11-15(14)19)20-16(24)12-21-3-5-22(6-4-21)17(25)23-7-9-26-10-8-23/h1-2,11H,3-10,12H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUNYNWIGRNYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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